N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

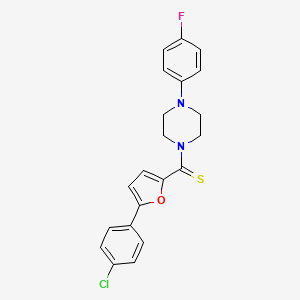

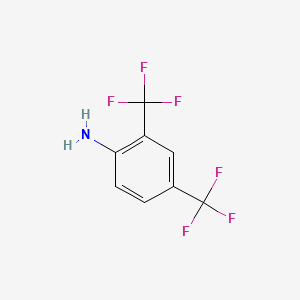

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide, commonly known as PEAQX, is a selective antagonist of AMPA receptors. AMPA receptors are ionotropic glutamate receptors that are responsible for fast synaptic transmission in the central nervous system. PEAQX has been extensively studied for its potential therapeutic applications in various neurological disorders.

Aplicaciones Científicas De Investigación

Catalytic Applications in Chemical Reactions

Catalytic Activity of Palladium(II) Complexes : Palladium(II) complexes with nitrogen ligands, including N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide, show significant catalytic activity in the hydrogenation of alkenes and alkynes under mild conditions. Some complexes exhibit good catalytic activity towards styrene and phenylacetylene, demonstrating potential in homogeneous hydrogenations. One specific complex has shown excellent chemo- and stereo-selectivity in the semi-hydrogenation of alkynes, highlighting its potential in selective hydrogenation processes (Costa, Pelagatti, Pelizzi, & Rogolino, 2002).

Complexation and Structural Studies

Complexation to Cadmium(II) : The reaction of N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide with other compounds under specific conditions has led to the formation of new molecules with distinct structures. For example, a complex involving cadmium(II) was prepared and identified, showing a distorted octahedral geometry around the cadmium atom. The crystal structure exhibited several hydrogen bonds, indicating intricate molecular interactions (Hakimi, Mardani, Moeini, Schuh, & Mohr, 2013).

Synthesis and Structural Characterization

Synthesis of Schiff Base Complexes : Schiff base complexes involving N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide and divalent transition metals like Ni(II), Co(II), Cu(II), and Zn(II) have been synthesized. These complexes exhibit octahedral geometrical structures and have been studied for their potential biocidal activities, showing higher antimicrobial activities compared to the Schiff base ligand itself (Yimer, 2014).

Corrosion Inhibition

Cadmium(II) Schiff Base Complexes for Corrosion Inhibition : Cadmium(II) complexes with N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide have been studied for their corrosion inhibition properties on mild steel. These complexes demonstrate significant inhibition activity, providing a protective layer on the steel surface. This research opens new possibilities for the application of coordination chemistry in materials and corrosion engineering (Das et al., 2017).

Propiedades

IUPAC Name |

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c20-15(18-10-8-13-5-2-1-3-6-13)16(21)19-12-14-7-4-9-17-11-14/h1-7,9,11H,8,10,12H2,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHJLUMPQYBHPDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C(=O)NCC2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)-N'-(pyridin-3-ylmethyl)ethanediamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2570205.png)

![1-(2-methoxyphenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2570206.png)

![2-chloro-N-[2-(diethylamino)-2-(furan-2-yl)ethyl]acetamide](/img/structure/B2570210.png)

![N-(4-bromophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2570212.png)

![6-(Iodomethyl)-5-oxaspiro[2.4]heptane](/img/structure/B2570213.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2570219.png)